C-24 Epimeric Composition Defines a Distinct Chemical Entity from Pure Stigmasterol (CAS 83-48-7)
(22E,24xi)-Stigmasta-5,22-dien-3-ol (CAS 72903-53-8) is explicitly the C-24 epimeric mixture, containing both the 24α-epimer (stigmasterol) and the 24β-epimer (poriferasterol). This is in direct contrast to pure stigmasterol (CAS 83-48-7, (24S)-24-ethylcholesta-5,22-dien-3β-ol), which is a single, stereochemically defined epimer. In Clerodendrum fragrans, the 24α:24β epimer ratio was determined by ¹³C and ¹H NMR to be 23:2, while in C. infortunatum the ratio was 19:1 . The (24xi) CAS registry number (72903-53-8) carries a distinct EC Number (276-979-5) and is recognized as a separate entry from stigmasterol (CAS 83-48-7) in the European Chemicals Agency inventory . This means the two CAS numbers are not interchangeable from a regulatory and chemical identity standpoint.
| Evidence Dimension | C-24 epimeric composition and chemical identity |
|---|---|
| Target Compound Data | C-24 epimeric mixture (24α:24β ratio ranges from 19:1 to 23:2 depending on natural source); CAS 72903-53-8; EC 276-979-5 |
| Comparator Or Baseline | Stigmasterol (CAS 83-48-7): pure 24α-epimer only; Poriferasterol: pure 24β-epimer only |
| Quantified Difference | Epimeric purity: mixture (target) vs. single defined epimer (comparators); ratio quantified as 23:2 (C. fragrans) to 19:1 (C. infortunatum) by NMR |
| Conditions | 100 MHz ¹³C NMR and 400 MHz ¹H NMR after enrichment by repetitive reverse-phase HPLC; Clerodendrum spp. aerial parts |
Why This Matters
Procurement of CAS 72903-53-8 vs. CAS 83-48-7 selects for a chemically distinct stereochemical population; this directly impacts membrane biophysics outcomes and enzymatic substrate behavior, as demonstrated in Evidence Items 2 and 3 below.
- [1] Akihisa, T., et al. (1988). The 24α- and 24β-epimers of 24-ethylcholesta-5,22-dien-3β-ol in two Clerodendrum species. Phytochemistry, 27(4), 1169–1172. View Source
- [2] European Chemicals Agency (ECHA). EC Number 276-979-5: (22E,24ξ)-stigmasta-5,22-dien-3-ol. Chemical Database. View Source
